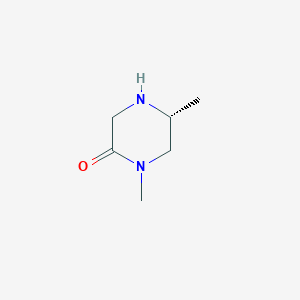
Tert-butil 4-(2-bromoetóxi)fenilcarbamato
Descripción general
Descripción
Tert-butyl 4-(2-bromoethoxy)phenylcarbamate is a chemical compound that belongs to the class of carbamates. It is commonly used in medical, environmental, and industrial research due to its unique properties.
Aplicaciones Científicas De Investigación
Tert-butyl 4-(2-bromoethoxy)phenylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Tert-butyl 4-(2-bromoethoxy)phenylcarbamate is not well-documented in the available literature. Factors such as temperature, pH, and the presence of other compounds can potentially influence its action. For instance, it is recommended to store this compound in a dry environment, under -20°C .
Análisis Bioquímico
Biochemical Properties
Tert-butyl 4-(2-bromoethoxy)phenylcarbamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary, but they often involve binding to specific sites on enzymes or proteins, leading to inhibition or activation of these biomolecules. For example, Tert-butyl 4-(2-bromoethoxy)phenylcarbamate may act as an inhibitor for certain enzymes, thereby affecting the overall biochemical pathway .
Cellular Effects
The effects of Tert-butyl 4-(2-bromoethoxy)phenylcarbamate on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it may alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, Tert-butyl 4-(2-bromoethoxy)phenylcarbamate can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of Tert-butyl 4-(2-bromoethoxy)phenylcarbamate involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, Tert-butyl 4-(2-bromoethoxy)phenylcarbamate can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tert-butyl 4-(2-bromoethoxy)phenylcarbamate can change over time. This includes its stability, degradation, and long-term effects on cellular function. For instance, the compound may degrade over time, leading to a decrease in its effectiveness. Additionally, long-term exposure to Tert-butyl 4-(2-bromoethoxy)phenylcarbamate may result in changes in cellular function, such as alterations in gene expression or metabolic activity .
Dosage Effects in Animal Models
The effects of Tert-butyl 4-(2-bromoethoxy)phenylcarbamate can vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses may lead to significant changes in cellular function or even toxic effects. For example, high doses of Tert-butyl 4-(2-bromoethoxy)phenylcarbamate may result in adverse effects such as cellular toxicity or organ damage. It is important to determine the appropriate dosage to achieve the desired effects while minimizing potential adverse effects .
Metabolic Pathways
Tert-butyl 4-(2-bromoethoxy)phenylcarbamate is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing the overall metabolic flux and metabolite levels within the cell. For instance, the compound may inhibit or activate metabolic enzymes, leading to changes in the concentration of specific metabolites. This can have downstream effects on cellular metabolism and overall cellular function .
Transport and Distribution
The transport and distribution of Tert-butyl 4-(2-bromoethoxy)phenylcarbamate within cells and tissues are crucial for its activity. This compound may interact with specific transporters or binding proteins, influencing its localization and accumulation within the cell. For example, Tert-butyl 4-(2-bromoethoxy)phenylcarbamate may be transported into the cell via specific transporters, leading to its accumulation in certain cellular compartments .
Subcellular Localization
The subcellular localization of Tert-butyl 4-(2-bromoethoxy)phenylcarbamate can affect its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, Tert-butyl 4-(2-bromoethoxy)phenylcarbamate may be localized to the mitochondria, where it can influence mitochondrial function and metabolism .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-bromoethoxy)phenylcarbamate typically involves the reaction of 4-hydroxyphenylcarbamate with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of tert-butyl 4-(2-bromoethoxy)phenylcarbamate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality .
Types of Reactions:
Substitution Reactions: Tert-butyl 4-(2-bromoethoxy)phenylcarbamate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used under controlled conditions.
Major Products Formed:
Substitution Reactions: The major products are typically the substituted phenylcarbamates where the bromine atom is replaced by the nucleophile.
Oxidation and Reduction: The products depend on the specific reagents and conditions used.
Comparación Con Compuestos Similares
Tert-butyl 4-(2-chloroethoxy)phenylcarbamate: Similar structure but with a chlorine atom instead of bromine.
Tert-butyl 4-(2-iodoethoxy)phenylcarbamate: Similar structure but with an iodine atom instead of bromine.
Uniqueness: Tert-butyl 4-(2-bromoethoxy)phenylcarbamate is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. The bromine atom makes the compound more reactive in nucleophilic substitution reactions compared to its chloro and iodo analogs .
Propiedades
IUPAC Name |
tert-butyl N-[4-(2-bromoethoxy)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3/c1-13(2,3)18-12(16)15-10-4-6-11(7-5-10)17-9-8-14/h4-7H,8-9H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFZSVLIQOAVEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)OCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


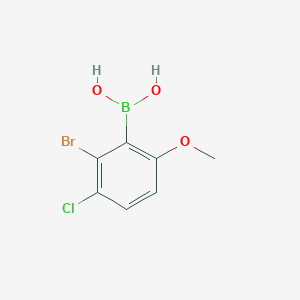

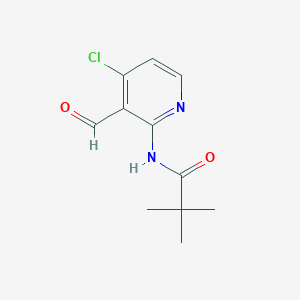
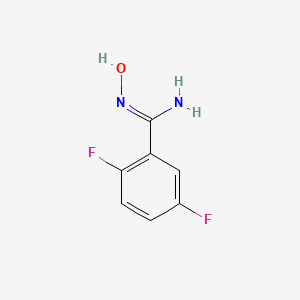
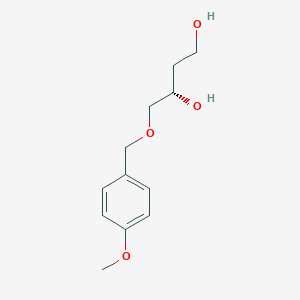
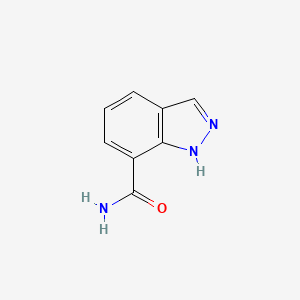
![Succinimidyl 6-[[7-(N,N-Dimethylaminosulfonyl)-2,1,3-benzoxadiazol-4-yl]amino]hexanoate](/img/structure/B1387650.png)
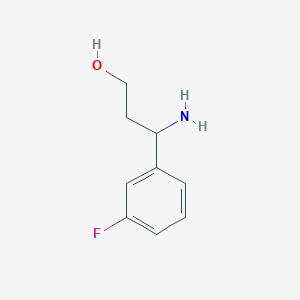
![Sodium 4'-chloro-[1,1'-biphenyl]-4-sulfonate](/img/structure/B1387652.png)
![2-Benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylic acid](/img/structure/B1387654.png)
